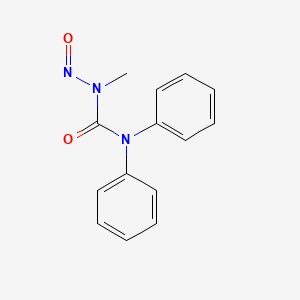
ゲミフロキサシン-13C2,d2
説明
Gemifloxacin-13C2,d2 is a third-generation fluorinated quinolone antibacterial . It has a molecular weight of 393.38 and a molecular formula of (13C)C16H18D2FN5O4 .
Synthesis Analysis
Three new heavy metal complexes of gemifloxacin were synthesized in a 2:1 (L:M) ratio, yielding good results . The gemifloxacin binds with metals (As, Ag, and Pb) bi-dentately, as evident from the spectroscopic studies .Molecular Structure Analysis
The molecular formula of Gemifloxacin-13C2,d2 is (13C)C16H18D2FN5O4 . It has an accurate mass of 393.169 .Chemical Reactions Analysis
Gemifloxacin has been found to bind with metals (As, Ag, and Pb) bi-dentately . It has also been found to have good antibacterial activities against various bacteria .Physical and Chemical Properties Analysis
Gemifloxacin-13C2,d2 has a molecular weight of 393.38 and a molecular formula of (13C)C16H18D2FN5O4 .科学的研究の応用
医薬品分析と品質管理
ゲミフロキサシンは、キノロン系抗菌薬であり、医薬品用途において品質管理と分析の対象となります。 電位差膜センサーなどの技術は、製剤中の定量のために開発されており、薬剤の安全性と有効性を確保しています .
治療用途
局所用ゲミフロキサシンは、特に乾癬の治療における治療効果について研究されています。 研究によると、1%または3%の濃度で適用すると、赤み、落屑、皮膚の厚さなどの症状を大幅に軽減できることが示されています .
作用機序
Target of Action
Gemifloxacin-13C2,d2 is a quinolone antibacterial agent . Its primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth as they maintain the superhelical structure of DNA and are required for DNA replication, transcription, repair, recombination, and transposition .
Mode of Action
Gemifloxacin-13C2,d2 acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication . This interaction with its targets leads to the untwisting required to replicate one DNA double helix into two .
Biochemical Pathways
The action of Gemifloxacin-13C2,d2 affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling and relaxation of DNA, which are crucial steps in DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
Gemifloxacin-13C2,d2 can be administered as oral and/or intravenous formulations with excellent bioavailability . The time to reach maximum plasma concentration (tmax) is between 0.5 to 2 hours . The elimination half-life is approximately 7 hours . It is well absorbed from the gastrointestinal tract and has a distribution volume of 4.2 L/kg . It undergoes minor hepatic metabolism and is excreted in feces (61%) and urine (36%) .
Result of Action
The bactericidal action of Gemifloxacin-13C2,d2 results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, leading to the cessation of bacterial growth and eventually bacterial death .
Action Environment
The action, efficacy, and stability of Gemifloxacin-13C2,d2 can be influenced by various environmental factors. It’s important to note that the indiscriminate use of such antibiotics should be avoided to prevent the potential for selection of widespread resistance .
生化学分析
Biochemical Properties
Gemifloxacin-13C2,d2, like its parent compound Gemifloxacin, is known to interact with bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gemifloxacin-13C2,d2 prevents bacterial growth .
Cellular Effects
Gemifloxacin-13C2,d2 has been shown to have significant effects on various types of cells. For instance, it has been found to have anti-inflammatory properties, suppressing the production of cytokines, chemokines, and eosinophil and neutrophil chemotaxis . This suggests that Gemifloxacin-13C2,d2 could potentially influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of Gemifloxacin-13C2,d2 involves the inhibition of DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth, and their inhibition by Gemifloxacin-13C2,d2 prevents the bacteria from replicating their DNA .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Gemifloxacin-13C2,d2 are limited, research has shown that Gemifloxacin can have significant effects over time. For example, a study found that Gemifloxacin alleviated erythematous, thickened, and scaly psoriatic lesions and inhibited the tissue level of inflammatory cytokines .
Dosage Effects in Animal Models
In animal models, Gemifloxacin has been shown to significantly reduce blood glucose levels via a subsequent significant shift in the serum insulin levels . Specific studies on the dosage effects of Gemifloxacin-13C2,d2 in animal models are currently lacking.
Metabolic Pathways
Gemifloxacin-13C2,d2 is metabolized to a limited extent by the liver . All metabolites formed are minor, and the principal ones are N-acetyl gemifloxacin, the E-isomer of gemifloxacin, and the carbamyl glucuronide of gemifloxacin .
特性
IUPAC Name |
7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-28-9-11-7-23(6-10(11)5-21)18-15(20)4-13-16(25)14(19(26)27)8-24(12-2-3-12)17(13)22-18/h4,8-10,12,14H,2-3,5-7,21H2,1H3/p+1/i5D2,7+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMUJQRAQUUCCO-KLXHJOONSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CN(CC1CN)C2=C(C=C3C(=O)C(C=[N+](C3=N2)C4CC4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CN([13CH2][13C]1=COC)C2=C(C=C3C(=O)C(C=[N+](C3=N2)C4CC4)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN4O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


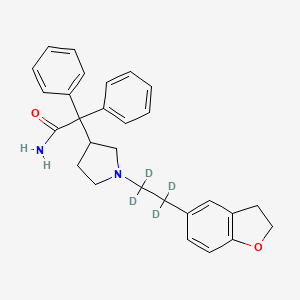

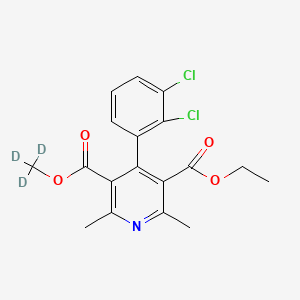
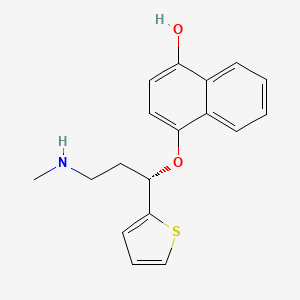

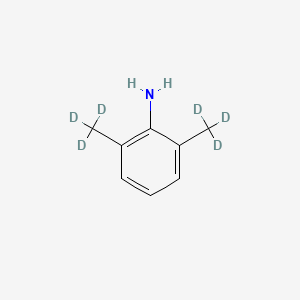
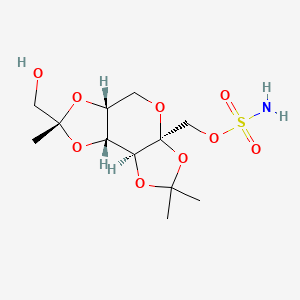
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
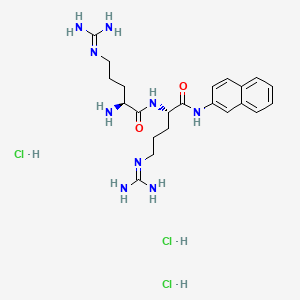

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
